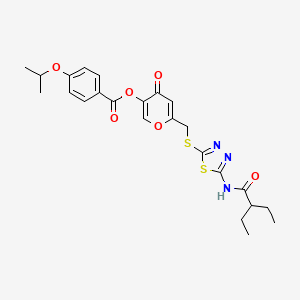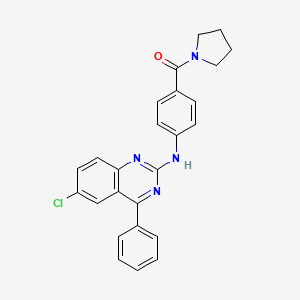
(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to create compounds for the treatment of human diseases .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A foundation of understanding the applications of (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone in scientific research lies in its synthesis and inherent chemical properties. Research has demonstrated various methods for synthesizing quinazoline derivatives, highlighting their potential in creating structurally diverse compounds. For instance, the synthesis of quinazolines via Diels–Alder reactions and subsequent transformations provides access to a wide range of substituted quinazolines, which are valuable in medicinal chemistry and materials science (Dalai et al., 2006). Similarly, the development of novel synthetic pathways for quinazolinone derivatives emphasizes the adaptability and utility of these compounds in creating pharmacologically relevant molecules (Habib et al., 2013).
Antimicrobial and Antibacterial Activity
Research into the antimicrobial properties of quinazoline derivatives has shown promising results, indicating their potential as antibacterial agents. The synthesis and evaluation of 3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives revealed significant antibacterial activity, showcasing the therapeutic potential of such compounds (Hui et al., 2000).
Potential in Neuroprotective and Anticonvulsant Applications
Quinazoline derivatives have also been explored for their neuroprotective and anticonvulsant activities. The design and synthesis of triazinyl pyrrolidinyl methanone derivatives as sodium channel blockers and anticonvulsant agents have demonstrated the capacity of these compounds to mitigate seizure activity, offering a pathway for the development of new therapeutic agents in the treatment of epilepsy (Malik & Khan, 2014).
Applications in Imaging and Diagnostic Tools
Moreover, quinazoline derivatives have found applications in imaging and diagnostic tools, particularly in the context of neurodegenerative diseases. The synthesis of HG-10-102-01, a compound designed for PET imaging of LRRK2 enzyme activity in Parkinson's disease, underscores the potential of quinazoline derivatives in aiding the diagnosis and monitoring of neurodegenerative disorders (Wang et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O/c26-19-10-13-22-21(16-19)23(17-6-2-1-3-7-17)29-25(28-22)27-20-11-8-18(9-12-20)24(31)30-14-4-5-15-30/h1-3,6-13,16H,4-5,14-15H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGRVCAHFWIOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

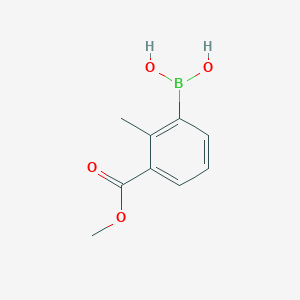
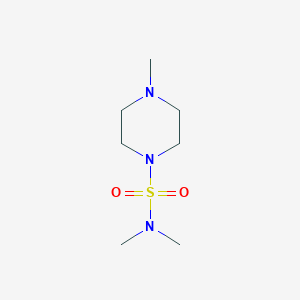
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2576081.png)
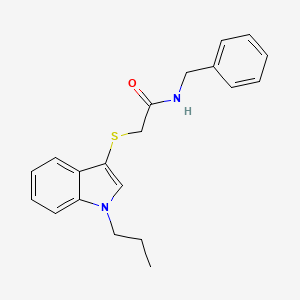

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2576084.png)



![4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2576090.png)
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2576093.png)
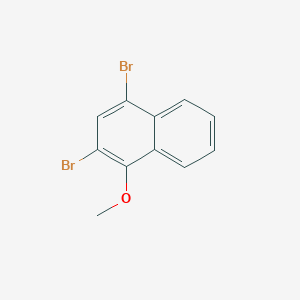
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate](/img/structure/B2576096.png)
